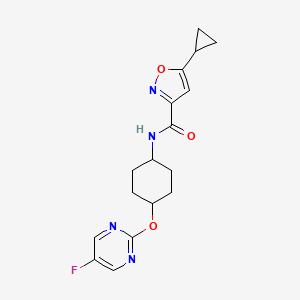

![molecular formula C17H13ClF3N3O2S2 B2387762 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N-(2-pyridinylmethyl)-2-thiophenesulfonamide CAS No. 321430-91-5](/img/structure/B2387762.png)

5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N-(2-pyridinylmethyl)-2-thiophenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiophene ring, and a sulfonamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several aromatic rings (pyridine and thiophene), which are likely to contribute to its stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility and stability .Scientific Research Applications

- Example : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a chemical intermediate for synthesizing crop-protection products .

- Superiority : The presence of fluorine and the pyridine structure enhances its pest control properties compared to traditional phenyl-containing insecticides .

Crop Protection and Agrochemicals

Mechanism of Action

Target of Action

The primary target of this compound is a receptor called CSF-IR . This receptor binds to a protein called macrophage colony-stimulating factor (M-CSF) . M-CSF is produced in large amounts by certain types of tumors, where it stimulates immune cells called macrophages .

Mode of Action

The compound is expected to work by blocking the CSF-IR receptor . By doing so, it prevents M-CSF from attaching to the receptor and stimulating the macrophages . This results in a decrease in the accumulation of macrophages in the joints and a reduction in the formation of outgrowths .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the immune response . By blocking the CSF-IR receptor, the compound disrupts the signaling pathway that leads to the activation and accumulation of macrophages . This can have downstream effects on various immune responses, as macrophages play a key role in inflammation and immune defense.

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound may influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action is a decrease in the accumulation of macrophages in the joints and a reduction in the formation of outgrowths . This can lead to a decrease in inflammation and potentially provide relief from symptoms associated with certain types of tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy may be influenced by the pH of the environment, as the compound’s pKa is predicted to be -1.55 . Additionally, the compound should be stored at 2-8°C to maintain its stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3O2S2/c18-14-7-11(17(19,20)21)9-23-15(14)8-13-4-5-16(27-13)28(25,26)24-10-12-3-1-2-6-22-12/h1-7,9,24H,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVMWVYRYPOQJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N-(2-pyridinylmethyl)-2-thiophenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

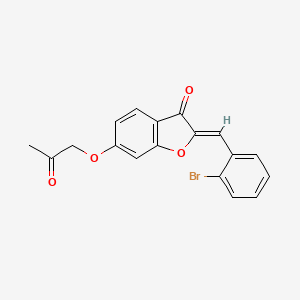

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2387679.png)

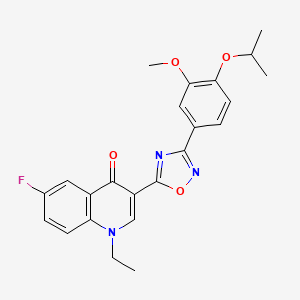

![8-Ethoxy-3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]chromen-2-one](/img/structure/B2387680.png)

![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B2387682.png)

![5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2387685.png)

![4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2387692.png)

![1-(benzo[d]oxazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2387694.png)

![ethyl 4-[(2-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2387695.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2387696.png)

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide](/img/structure/B2387698.png)

![2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide](/img/structure/B2387699.png)

![N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B2387701.png)